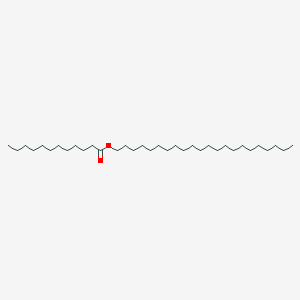

Behenyl laurate

Descripción

The exact mass of the compound Docosyl dodecanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Behenyl laurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Behenyl laurate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

docosyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLSPOZZADEUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409089 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42231-82-3 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Docosyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl dodecanoate, also known by its synonym behenyl laurate, is a long-chain wax ester. It is the ester of docosanol (behenyl alcohol) and dodecanoic acid (lauric acid). As a member of the wax ester class, it is characterized by its waxy nature at room temperature and its lipophilic properties. This technical guide provides a detailed overview of the known and predicted physical properties of docosyl dodecanoate, along with the standard experimental methodologies for their determination. This information is crucial for researchers and professionals in drug development and material science who may utilize this compound for its formulation, lubrication, or controlled-release properties.

Chemical Identity

| Identifier | Value |

| Chemical Name | Docosyl dodecanoate |

| Synonyms | Behenyl laurate, Dodecanoic acid, docosyl ester |

| CAS Number | 42231-82-3 |

| Molecular Formula | C₃₄H₆₈O₂ |

| Molecular Weight | 508.9 g/mol |

| Chemical Structure | CH₃(CH₂)₂₁OOC(CH₂)₁₀CH₃ |

Quantitative Physical Properties

The following table summarizes the available quantitative data for the physical properties of docosyl dodecanoate. It is important to note that while some predicted values are available, experimentally determined data for this specific compound is limited in publicly accessible literature.

| Property | Value | Source |

| Melting Point | Not experimentally determined. Predicted to be a waxy solid at room temperature based on similar long-chain wax esters. | General knowledge of wax esters |

| Boiling Point | 528.4 ± 18.0 °C (Predicted) | [1] |

| Density | 0.857 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water. Expected to be soluble in nonpolar organic solvents such as chloroform, ethers, and aromatic solvents. | |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The determination of the physical properties of a waxy solid like docosyl dodecanoate involves several standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of docosyl dodecanoate (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The temperature program typically involves an initial isothermal period, followed by a heating ramp to a temperature above the expected melting point, an isothermal hold, and then a cooling ramp.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the area of the melting peak.

Determination of Solubility

The solubility of docosyl dodecanoate in various organic solvents can be determined using the isothermal shake-flask method.

-

Materials: Docosyl dodecanoate, a selection of organic solvents of varying polarity (e.g., ethanol, acetone, chloroform, hexane), a temperature-controlled shaker bath, and analytical balance.

-

Procedure:

-

An excess amount of docosyl dodecanoate is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in a shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

-

The aliquot is transferred to a pre-weighed container.

-

The solvent is evaporated from the aliquot under a stream of nitrogen or in a vacuum oven.

-

The container with the dried residue is weighed.

-

-

Calculation: The solubility is calculated as the mass of the dissolved docosyl dodecanoate per volume of the solvent (e.g., in mg/mL).

Structural and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for identifying and quantifying components in a mixture. For a long-chain ester like docosyl dodecanoate, it can confirm the identity and assess purity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: A dilute solution of docosyl dodecanoate is prepared in a suitable volatile solvent (e.g., hexane or chloroform).

-

GC Conditions:

-

Column: A nonpolar or semi-polar capillary column suitable for high-temperature analysis.

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 300 °C).

-

Oven Program: A temperature program is used, starting at a lower temperature and ramping up to a high final temperature to ensure elution of the high molecular weight ester.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A wide mass range to detect the molecular ion and characteristic fragment ions.

-

-

Data Analysis: The retention time of the peak in the gas chromatogram and the mass spectrum of the eluting compound are compared to known standards or spectral libraries to confirm the identity of docosyl dodecanoate. The peak area can be used for quantitative analysis to determine purity.

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthesized or purified sample of docosyl dodecanoate.

Caption: Workflow for the physical characterization of docosyl dodecanoate.

References

An In-depth Technical Guide to the Synthesis of Docosyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosyl dodecanoate, also known as behenyl laurate, is a long-chain ester with potential applications in the pharmaceutical and cosmetic industries. Its synthesis is primarily achieved through the esterification of docosanol (behenyl alcohol) and dodecanoic acid (lauric acid). This technical guide provides a comprehensive overview of the primary synthesis pathways, including traditional acid-catalyzed methods and greener enzymatic approaches. Detailed experimental protocols, extrapolated from the synthesis of analogous long-chain esters, are presented alongside quantitative data to guide laboratory-scale production. Furthermore, this document includes visualizations of the synthetic routes and touches upon the metabolic context of its precursor molecules, offering insights for its potential application in drug development and formulation.

Introduction

Docosyl dodecanoate is the ester formed from the condensation of a 22-carbon saturated fatty alcohol, docosanol, and a 12-carbon saturated fatty acid, dodecanoic acid. The resulting molecule is a wax-like substance with lipophilic properties, making it a candidate for use as an emollient, thickener, or formulation excipient in topical drug delivery systems. Understanding its synthesis is crucial for its potential application and evaluation in pharmaceutical formulations.

Synthesis Pathways

The synthesis of docosyl dodecanoate is principally achieved through two well-established esterification methods: Fischer-Speier esterification (acid catalysis) and lipase-catalyzed esterification (enzymatic synthesis).

Fischer-Speier Esterification (Acid Catalysis)

Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed.

Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a milder and more environmentally friendly alternative to acid catalysis. Lipases are highly selective enzymes that can catalyze esterification in organic solvents or solvent-free systems under mild temperature conditions. This method avoids the harsh conditions and potential side reactions associated with strong acids. Immobilized lipases are often used to facilitate catalyst recovery and reuse.

Quantitative Data

While specific quantitative data for the synthesis of docosyl dodecanoate is not extensively published, data from the synthesis of homologous long-chain esters provide valuable benchmarks for reaction optimization.

Table 1: Quantitative Data for Acid-Catalyzed Esterification of Fatty Acids with Alcohols

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Lauric Acid | Methanol | Brønsted acidic ionic liquid | 6:1 | 70 | 2 | 97.4 | [1] |

| Caffeic Acid | Dodecanol | [Hnmp]HSO4 | 10.2:1 | 87 | ~2 | 94.7 | [2] |

Table 2: Quantitative Data for Lipase-Catalyzed Esterification of Fatty Acids with Alcohols

| Fatty Acid | Alcohol | Lipase Source | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Lauric Acid | Hexanol | Rhizomucor miehei (Lipozyme IM-77) | Solvent-free | 58.2 | 0.68 | 69.7 (predicted) | [3] |

| Lauric Acid | Isoamyl alcohol | Rhizopus oryzae | Solvent-free | 45 | 72 | High | [4] |

| Lauric Acid | Glycerol | Candida antarctica (Lipozyme IM-20) | Solvent-free | 55 | 6 | 45.5 (monolaurin) | [5] |

| Oleic Acid | Dodecanol | Candida rugosa | Heptane | Room Temp. | 6 | <10 | [6] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of docosyl dodecanoate based on established methods for similar esters.

Protocol for Acid-Catalyzed Synthesis (Fischer-Speier Esterification)

Materials:

-

Docosanol (1-docosanol)

-

Dodecanoic acid (lauric acid)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or hexane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve docosanol (1.0 eq) and dodecanoic acid (1.1 eq) in a suitable solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux using a heating mantle. If using a Dean-Stark apparatus, continuously remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Protocol for Lipase-Catalyzed Synthesis

Materials:

-

Docosanol (1-docosanol)

-

Dodecanoic acid (lauric acid)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme from Rhizomucor miehei)

-

Anhydrous organic solvent (e.g., hexane, heptane, or solvent-free)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or stirred reactor

-

Filtration apparatus

Procedure:

-

In a screw-capped flask, combine docosanol (1.0 eq) and dodecanoic acid (1.0-1.5 eq).

-

If using a solvent, add anhydrous hexane or heptane. For a solvent-free system, gently heat the mixture to melt the reactants if necessary.

-

Add the immobilized lipase (e.g., 5-10% by weight of total substrates).

-

If desired, add activated molecular sieves to adsorb the water produced during the reaction.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50-70 °C) with constant agitation.

-

Monitor the reaction progress over time by taking small aliquots and analyzing them by Gas Chromatography (GC) or TLC.

-

Once the desired conversion is reached (typically 24-72 hours), stop the reaction.

-

Separate the immobilized lipase from the reaction mixture by filtration. The lipase can be washed with solvent and reused.

-

If a solvent was used, remove it by rotary evaporation.

-

The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Fischer-Speier esterification of docosanol and dodecanoic acid.

References

- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological evaluations of fatty acid esters originated during storage of Prasaplai, a Thai traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. proceedings.science [proceedings.science]

- 5. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Docosyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Docosyl Dodecanoate: An In-Depth Profile

Docosyl dodecanoate, also known by its synonyms Behenyl laurate and Lauric acid behenyl ester, is a long-chain ester.[1][2] Its unique physicochemical properties make it a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics. This technical guide provides a detailed overview of its chemical and physical characteristics, a protocol for its synthesis, and a discussion of its potential applications in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of docosyl dodecanoate is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of Docosyl Dodecanoate

| Property | Value | Source |

| CAS Number | 42231-82-3 | [1][2] |

| Molecular Formula | C₃₄H₆₈O₂ | [3] |

| Molecular Weight | 508.90 g/mol | [1] |

| Boiling Point | 528.4 °C at 760 mmHg | [1] |

| Density | 0.857 g/cm³ | [1] |

| LogP (Octanol/Water Partition Coefficient) | 12.27 | [1] |

| Water Solubility | Expected to be low to insoluble | |

| Solubility in Organic Solvents | Expected to be soluble in nonpolar organic solvents like oils and ethers |

Table 2: Predicted Spectroscopic Data for Docosyl Dodecanoate

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | - Triplets corresponding to the terminal methyl (CH₃) groups of the docosyl and dodecanoyl chains. - A triplet for the methylene (CH₂) group adjacent to the ester oxygen on the docosyl chain. - A triplet for the methylene (CH₂) group adjacent to the carbonyl group on the dodecanoyl chain. - Multiple overlapping multiplets for the numerous methylene (CH₂) groups in the long alkyl chains. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) of the ester group. - A signal for the carbon of the methylene group attached to the ester oxygen. - Multiple signals in the upfield region corresponding to the carbons of the long alkyl chains. |

| IR Spectroscopy | - A strong absorption band characteristic of the C=O stretching vibration of the ester group. - C-H stretching vibrations for the alkyl chains. - C-O stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of long-chain esters, including cleavage at the ester linkage. |

Experimental Protocols: Enzymatic Synthesis of Docosyl Dodecanoate

The synthesis of long-chain esters like docosyl dodecanoate is often achieved through enzymatic methods, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.[8][9][10] The following is a detailed protocol for the lipase-catalyzed synthesis of docosyl dodecanoate.

Objective: To synthesize docosyl dodecanoate via esterification of dodecanoic acid and docosanol using an immobilized lipase catalyst.

Materials:

-

Dodecanoic acid (Lauric acid)

-

Docosanol (Behenyl alcohol)

-

Immobilized lipase (e.g., from Candida antarctica or Pseudomonas fluorescens)[10]

-

Anhydrous organic solvent (e.g., hexane, heptane, or a solvent-free system)[9]

-

Molecular sieves (for water removal)

-

Apparatus for heating and stirring (e.g., magnetic stirrer with a hot plate)

-

Rotary evaporator for solvent removal

-

Chromatography setup for purification (e.g., column chromatography with silica gel)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve equimolar amounts of dodecanoic acid and docosanol in the chosen anhydrous organic solvent. If a solvent-free system is used, the reactants are mixed directly.

-

Catalyst and Water Removal: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically a small percentage of the total reactant weight. Add activated molecular sieves to the mixture to remove the water produced during the esterification reaction, which helps to drive the equilibrium towards product formation.

-

Reaction Conditions: Heat the reaction mixture to a temperature optimal for the chosen lipase, typically between 40-60 °C. Stir the mixture continuously to ensure proper mixing.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of reactants and the formation of the ester product.

-

Reaction Termination and Catalyst Removal: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. The immobilized lipase can be recovered by simple filtration for potential reuse.

-

Solvent Removal: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the docosyl dodecanoate from any unreacted starting materials and byproducts.

-

Characterization: The purity and identity of the synthesized docosyl dodecanoate can be confirmed using the spectroscopic techniques outlined in Table 2 (NMR, IR, MS).

Visualizing the Synthesis Workflow

The enzymatic synthesis of docosyl dodecanoate can be represented as a straightforward workflow.

Caption: Enzymatic synthesis of docosyl dodecanoate.

Applications in Drug Development

While specific research on docosyl dodecanoate in drug development is limited, the properties of long-chain esters suggest several potential applications:

-

Excipient in Formulations: Due to their lipophilic nature, long-chain esters can be used as emollients, lubricants, and consistency-enhancing agents in topical and oral pharmaceutical formulations.

-

Drug Delivery Systems: These esters can be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble drugs. The long alkyl chains can help in the encapsulation of lipophilic drug molecules.

-

Improved Drug Stability: Long-chain triglycerides have been explored in oral pharmaceutical compositions to enhance the stability of drugs that are susceptible to degradation in the presence of free fatty acids.[11]

-

Potential Antimicrobial Properties: Lauric acid and its esters are known to possess antibacterial activity, particularly against Gram-positive bacteria.[12] This suggests that docosyl dodecanoate could be investigated for its potential antimicrobial effects or as a component in formulations where antimicrobial properties are desirable.

It is important to note that docosyl dodecanoate is not known to be involved in any specific biological signaling pathways. Its utility in the pharmaceutical field is more likely to be derived from its physicochemical properties as an excipient or a component of a delivery system rather than as a pharmacologically active agent itself. Further research is warranted to fully explore the potential of docosyl dodecanoate in advanced drug delivery and formulation science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BEHENYL LAURATE | 42231-82-3 [chemicalbook.com]

- 3. Docosyl dodecanoate | C34H68O2 | CID 5167688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dodecanoic acid, dodecyl ester [webbook.nist.gov]

- 5. bionmr.unl.edu [bionmr.unl.edu]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2000059482A1 - Oral pharmaceutical compositions containing long-chain triglycerides and lipophilic surfactants - Google Patents [patents.google.com]

- 12. Hydrophilic and lipophilic characteristics of non-fatty acid moieties: significant factors affecting antibacterial activity of lauric acid esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Docosyl Dodecanoate: A Fatty Acid Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Docosyl Dodecanoate

Docosyl dodecanoate, also known by its synonyms behenyl laurate and lauric acid behenyl ester, is unequivocally classified as a fatty acid ester.[1][2] This classification stems from its chemical structure, which results from the formal condensation of a fatty acid (dodecanoic acid) and a fatty alcohol (docosanol). Fatty acid esters are a broad class of compounds with diverse applications in the pharmaceutical, cosmetic, and food industries, often utilized for their emollient, stabilizing, and bioavailability-enhancing properties.

This technical guide provides a comprehensive overview of docosyl dodecanoate, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities, drawing parallels from its constituent molecules and related fatty acid esters.

Physicochemical Properties

A summary of the available quantitative data for docosyl dodecanoate and its constituent components, dodecanoic acid and docosanol, is presented below. It is important to note that some of the data for docosyl dodecanoate are predicted values.

| Property | Docosyl Dodecanoate | Dodecanoic Acid (Lauric Acid) | Docosanol (Behenyl Alcohol) |

| Synonyms | Behenyl laurate, Lauric acid behenyl ester | Lauric acid, n-Dodecanoic acid | Behenyl alcohol, 1-Docosanol |

| CAS Number | 42231-82-3 | 143-07-7 | 661-19-8 |

| Molecular Formula | C34H68O2 | C12H24O2 | C22H46O |

| Molecular Weight | 508.90 g/mol | 200.32 g/mol | 326.62 g/mol |

| Boiling Point | 528.4°C at 760 mmHg (Predicted)[1] | 298.9°C | 360°C |

| Density | 0.857 g/cm³ (Predicted)[1] | 0.883 g/cm³ | 0.822 g/cm³ |

| LogP | 12.27 (Predicted)[1] | 4.6 | 9.3 |

| Polar Surface Area | 26.3 Ų[1] | 37.3 Ų | 20.2 Ų |

Synthesis of Docosyl Dodecanoate: An Experimental Protocol

The synthesis of docosyl dodecanoate can be achieved through the esterification of dodecanoic acid with docosanol. A common and efficient method for this transformation is lipase-catalyzed esterification, which offers high selectivity and mild reaction conditions. The following protocol is a generalized procedure based on established methods for the synthesis of similar wax esters.[3][4][5][6]

Materials:

-

Dodecanoic acid (Lauric acid)

-

Docosanol (Behenyl alcohol)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RM IM from Rhizomucor miehei)

-

Solvent (e.g., n-hexane, heptane, or a solvent-free system)

-

Molecular sieves (optional, for water removal)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine dodecanoic acid and docosanol in a desired molar ratio (e.g., 1:1 or with a slight excess of one reactant). If using a solvent, add it to the vessel.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 1-10% w/w).

-

Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (typically between 40-60°C) with continuous stirring. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of ester formation. To drive the equilibrium towards product formation, water, a byproduct of the reaction, can be removed by conducting the reaction under vacuum or by adding molecular sieves.

-

Reaction Quenching and Enzyme Recovery: Once the reaction has reached the desired conversion, cool the mixture and separate the immobilized lipase by filtration. The enzyme can often be washed and reused for subsequent reactions.

-

Product Purification: The crude product is then purified. Unreacted dodecanoic acid can be removed by washing with a dilute solution of sodium bicarbonate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the docosyl dodecanoate.

Caption: Experimental workflow for the lipase-catalyzed synthesis of docosyl dodecanoate.

Biological Activity and Potential Applications

While direct studies on the biological activity of docosyl dodecanoate are limited, the known bioactivities of its constituent molecules, docosanol and dodecanoic acid, provide a strong basis for predicting its potential therapeutic applications.

Antiviral Potential

Docosanol is the active ingredient in the over-the-counter antiviral medication Abreva®, used for the topical treatment of herpes simplex virus (HSV) infections. Its mechanism of action involves inhibiting the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry and replication.[7][8][9][10][11] This mode of action is particularly effective against lipid-enveloped viruses.

Several studies have demonstrated that various fatty acids and their esters possess antiviral properties.[7][8][9][11] Medium-chain saturated fatty acids, such as dodecanoic acid, and long-chain unsaturated fatty acids have been shown to be active against enveloped viruses by disrupting their lipid envelopes.[7][8] Given that docosyl dodecanoate is a large, lipophilic molecule composed of an antiviral alcohol and an antimicrobial fatty acid, it is plausible that it may exhibit antiviral activity. Further research is warranted to investigate whether it can inhibit viral fusion in a manner similar to docosanol or disrupt viral envelopes like other fatty acid esters.

Caption: Proposed antiviral mechanism of docosanol, a constituent of docosyl dodecanoate.

Antimicrobial Properties

Dodecanoic acid is well-documented for its antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[12][13][14] It is believed to disrupt the cell membranes of microorganisms. The esterification of dodecanoic acid could modulate this activity, potentially enhancing its ability to penetrate microbial cell walls or altering its spectrum of activity. Fatty acid esters, in general, are known to possess antimicrobial and antioxidant properties.[12]

Conclusion and Future Directions

Docosyl dodecanoate is a fatty acid ester with potential applications in drug development, particularly in the formulation of topical antiviral and antimicrobial agents. Its large, lipophilic nature, derived from its constituent long-chain alcohol and medium-chain fatty acid, suggests it may have favorable properties for skin penetration and retention.

Future research should focus on:

-

Quantitative analysis of the physicochemical properties of docosyl dodecanoate to provide a more complete dataset for formulation scientists.

-

Optimization of the enzymatic synthesis of docosyl dodecanoate to develop a scalable and environmentally friendly production process.

-

In vitro and in vivo evaluation of the antiviral and antimicrobial activity of docosyl dodecanoate to determine if it retains or enhances the therapeutic properties of its parent molecules.

This in-depth technical guide serves as a foundational resource for researchers and professionals interested in exploring the potential of docosyl dodecanoate in various scientific and therapeutic fields.

References

- 1. docosyl dodecanoate, CasNo.42231-82-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 2. BEHENYL LAURATE | 42231-82-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of wax ester using lipase as catalyst – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. WO1989006124A1 - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. mdpi.com [mdpi.com]

- 12. jddtonline.info [jddtonline.info]

- 13. atamankimya.com [atamankimya.com]

- 14. researchgate.net [researchgate.net]

The Semi-Synthetic Origin of Lauryl Laurate: A Technical Guide to its Natural Precursors and Production

Introduction: Lauryl laurate, a wax ester prized in the cosmetics and pharmaceutical industries for its emollient properties, is often marketed as being of natural origin. However, it is crucial for researchers, scientists, and drug development professionals to understand that lauryl laurate is not typically extracted directly from a natural source in commercially viable quantities. Instead, it is synthesized from precursors—lauric acid and lauryl alcohol—which are themselves derived from natural fats and oils. This guide provides an in-depth exploration of the natural sources of these precursors and the chemical processes involved in synthesizing lauryl laurate.

Natural Sources of Lauryl Laurate Precursors

The primary natural sources for the synthesis of lauryl laurate are vegetable oils rich in lauric acid, a saturated fatty acid with a 12-carbon chain. Coconut oil and palm kernel oil are the most significant commercial sources.[1]

Table 1: Lauric Acid Content in Natural Oils

| Natural Source | Scientific Name | Lauric Acid Content (%) | References |

| Coconut Oil | Cocos nucifera | 44.6 - 52 | [2][3] |

| Palm Kernel Oil | Elaeis guineensis | 48.2 |

Production of Lauryl Laurate from Natural Precursors

The journey from a coconut or palm kernel to lauryl laurate is a multi-step process involving extraction and chemical synthesis.

Step 1: Extraction and Purification of Lauric Acid from Coconut Oil

Lauric acid is the principal fatty acid in coconut oil, making up a significant portion of its composition.[3] The extraction and purification of lauric acid from coconut oil is a foundational step.

Experimental Protocol: Extraction and Saponification of Lauric Acid

-

Oil Extraction: Coconut oil is first extracted from the dried kernel of the coconut (copra), often through methods like soxhlet extraction using a solvent such as n-hexane.[4]

-

Saponification: 10g of the extracted coconut oil is mixed with 50 mL of methanol. To this mixture, 10 mL of 10N sodium hydroxide is added.[2]

-

Heating: The solution is boiled until the two layers (oil and aqueous) become miscible, indicating the completion of the saponification reaction, which converts the triglycerides into glycerol and sodium salts of fatty acids (soap).[2]

-

Cooling and Crystallization: The reaction mixture is then cooled. Upon cooling, the sodium laurate will crystallize, while the glycerol remains in solution.[2]

-

Isolation: The crystallized sodium laurate is separated from the glycerol solution.

-

Acidification: The sodium laurate is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate group, yielding free lauric acid.

-

Purification: The resulting lauric acid crystals are separated, washed with water to remove any remaining salts, and dried.[2]

Step 2: Synthesis of Lauryl Alcohol from Lauric Acid

Lauryl alcohol (1-dodecanol) is commercially produced by the hydrogenation of lauric acid or its methyl ester.[1][5]

Experimental Protocol: Reduction of Ethyl Laurate to Lauryl Alcohol

This protocol is a laboratory-scale method adapted from historical organic syntheses.[6]

-

Esterification: Lauric acid is first converted to its ethyl ester, ethyl laurate, through Fischer esterification using ethanol and a catalytic amount of strong acid.

-

Preparation of Reducing Agent: In a three-necked flask equipped with a reflux condenser and a stirrer, 70g of sodium is finely divided in 200 cc of dry toluene by heating and vigorous stirring.[6]

-

Reduction: A solution of 114g of ethyl laurate in 150 cc of absolute alcohol is added to the sodium-toluene mixture, followed by an additional 500 cc of absolute alcohol as rapidly as possible.[6]

-

Reaction Completion: The mixture is heated until all the sodium has dissolved.[6]

-

Workup: The toluene and excess ethanol are removed by steam distillation. The remaining mixture is washed with hot water to remove sodium laurate (a byproduct).[6]

-

Extraction and Purification: The lauryl alcohol is extracted with ether, and the ether extract is washed with water and sodium carbonate solution, then dried. The ether is evaporated, and the lauryl alcohol is purified by distillation under reduced pressure.[6] The expected yield is 65-75%.[6]

Step 3: Synthesis of Lauryl Laurate

The final step is the esterification of lauric acid with lauryl alcohol.

Experimental Protocol: Esterification of Lauric Acid and Lauryl Alcohol

This protocol is a general laboratory procedure for esterification.

-

Reactant Mixture: In a round-bottom flask, equimolar amounts of lauric acid and lauryl alcohol are mixed. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.[7]

-

Reaction Conditions: The mixture is heated under reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product. The reaction can be carried out in a suitable solvent like toluene.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Workup: Once the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude lauryl laurate can be further purified by vacuum distillation or recrystallization. A yield of 98% has been reported under specific catalytic conditions.[7]

Quantitative Analysis

For quality control and research purposes, it is essential to quantify the amount of lauric acid in the starting material. Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for this analysis.

Experimental Protocol: Quantification of Lauric Acid in Coconut Oil by GC-FID

-

Sample Preparation: 10g of coconut oil is extracted with methanol. The methanol layer, containing the fatty acids, is dried. The residue is then saponified with 10N sodium hydroxide, and the lauric acid is isolated after cooling and crystallization. 100mg of the crystals are dissolved in methanol to a final volume of 100 mL.[2]

-

Standard Preparation: A stock solution of 100mg of standard lauric acid in 100 mL of methanol is prepared. Working standards are prepared by diluting the stock solution to concentrations in the linear range (e.g., 100-500 µg/mL).[2]

-

GC-FID Analysis:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector.

-

Column: ZB-WAX plus column (30 m length, 0.25 mm ID, 0.5 µm film thickness).[2]

-

Carrier Gas: Nitrogen at a constant flow rate of 0.89 mL/min.[2]

-

Temperatures: Injector at 250°C and detector at 280°C.[2]

-

Oven Program: Initial temperature of 100°C, ramped to 150°C, then to 220°C, and finally to 230°C.[2]

-

Injection: 1 µL of the sample or standard solution is injected in split mode.[2]

-

-

Quantification: The peak area of lauric acid in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration. The retention time for lauric acid is approximately 6.42 minutes under these conditions.[2]

Conclusion

While lauryl laurate is not directly extracted from natural sources, its precursors, lauric acid and lauryl alcohol, are readily available from abundant natural materials, primarily coconut and palm kernel oils. The production of "natural" lauryl laurate is, therefore, a semi-synthetic process that leverages these natural building blocks. A thorough understanding of the extraction, synthesis, and purification processes is essential for professionals in the chemical, cosmetic, and pharmaceutical fields to ensure the quality and desired properties of the final product.

References

- 1. WO1994010112A1 - Process for the production of fatty alcohols - Google Patents [patents.google.com]

- 2. ijert.org [ijert.org]

- 3. smujo.id [smujo.id]

- 4. [PDF] Extraction of Lauric Acid from Coconut Oil, Its Applications and Health Implications on Some Microorganisms | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. LAURYL LAURATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Docosyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosyl dodecanoate, a saturated wax ester, possesses a unique combination of physicochemical properties owing to its long alkyl chains. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical methodologies, and potential applications. The information is curated to support researchers and professionals in the fields of chemistry, materials science, and drug development in harnessing the properties of this long-chain ester.

Molecular and Physicochemical Properties

Docosyl dodecanoate, also known by its synonyms behenyl laurate and lauric acid behenyl ester, is the ester of docosanol (behenyl alcohol) and dodecanoic acid (lauric acid). Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C34H68O2 | [1] |

| Molecular Weight | 508.90 g/mol | [1] |

| Appearance | White solid (at room temperature) | Inferred from properties of similar long-chain esters |

| Boiling Point | 528.4 °C at 760 mmHg | [1] |

| Density | 0.857 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 12.27 | [1] |

| CAS Number | 42231-82-3 | [1] |

Synthesis of Docosyl Dodecanoate

The synthesis of docosyl dodecanoate is typically achieved through the esterification of dodecanoic acid and docosanol. A common and efficient method is lipase-catalyzed esterification, which offers high selectivity and mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from general methods for the enzymatic synthesis of long-chain wax esters.

Materials:

-

Dodecanoic acid (Lauric acid)

-

Docosanol (Behenyl alcohol)

-

Immobilized lipase (e.g., from Candida antarctica, Novozym 435)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (4 Å)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction vessel (round-bottom flask)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of dodecanoic acid and docosanol in anhydrous hexane. A slight excess of the alcohol may be used to drive the reaction to completion.

-

Enzyme Addition: Add immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% of the total weight of the reactants.

-

Dehydration: Add activated molecular sieves to the mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards the product side.

-

Reaction: The reaction mixture is stirred at a constant temperature, typically between 40-60°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

-

Purification: The reaction mixture is washed with a 5% sodium bicarbonate solution to remove any unreacted dodecanoic acid, followed by a wash with distilled water. The organic layer is then dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude docosyl dodecanoate.

-

Further Purification (Optional): If required, the product can be further purified by column chromatography on silica gel.

Analytical Characterization

The purity and structure of synthesized docosyl dodecanoate can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like wax esters.

Experimental Protocol (General):

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: A high-temperature capillary column suitable for wax ester analysis (e.g., DB-5ht).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 300-350°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a high final temperature (e.g., 350°C) to elute the high molecular weight ester.

-

MS Detector: Operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns of a long-chain ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (General):

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Expected Absorptions:

-

Strong C=O stretching vibration of the ester group around 1740 cm⁻¹.

-

C-O stretching vibrations in the region of 1250-1150 cm⁻¹.

-

Strong C-H stretching vibrations of the long alkyl chains just below 3000 cm⁻¹.

-

C-H bending vibrations around 1470 cm⁻¹ and 720 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

Experimental Protocol (General):

-

Instrument: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR Expected Signals:

-

A triplet around 4.05 ppm corresponding to the -O-CH₂- protons of the alcohol moiety.

-

A triplet around 2.28 ppm corresponding to the -CH₂-C(=O)- protons of the acid moiety.

-

A large multiplet between 1.25 and 1.63 ppm for the numerous methylene (-CH₂-) protons of the long alkyl chains.

-

Triplets around 0.88 ppm for the terminal methyl (-CH₃) protons of both alkyl chains.

-

-

¹³C NMR Expected Signals:

-

A peak around 174 ppm for the carbonyl carbon (C=O) of the ester.

-

A peak around 64 ppm for the -O-CH₂- carbon.

-

Multiple peaks in the range of 22-34 ppm for the methylene carbons of the alkyl chains.

-

A peak around 14 ppm for the terminal methyl carbons.

-

Biological Activity and Potential Applications

While specific biological signaling pathways for docosyl dodecanoate are not well-documented, its properties as a long-chain wax ester suggest several potential applications, primarily in the cosmetic, pharmaceutical, and food industries.

-

Cosmetics and Personal Care: Due to its emollient and moisturizing properties, it can be used in skin creams, lotions, and hair care products.

-

Drug Delivery: Its lipophilic nature makes it a candidate for use in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Food Industry: It can be used as a coating agent for fruits and other food products to prevent moisture loss and extend shelf life.

Safety and Handling

-

Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

Docosyl dodecanoate is a long-chain wax ester with properties that make it a valuable compound for various applications in the chemical, pharmaceutical, and cosmetic industries. This guide provides foundational knowledge and methodologies for its synthesis and characterization, intended to facilitate further research and development. While its specific biological roles are yet to be fully elucidated, its physicochemical characteristics suggest promising avenues for its use in advanced material and formulation science.

References

Solubility of Docosyl Dodecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of docosyl dodecanoate (also known as behenyl laurate), a wax ester of significant interest in various industrial applications, including pharmaceuticals and cosmetics. Due to a lack of specific quantitative solubility data for docosyl dodecanoate in the public domain, this guide focuses on the general solubility characteristics of wax esters and outlines the methodologies for determining such properties.

Introduction to Docosyl Dodecanoate

Docosyl dodecanoate is a wax ester formed from the esterification of docosanol (behenyl alcohol) and dodecanoic acid (lauric acid). Its long alkyl chains impart a waxy, crystalline nature, making its solubility in various solvents a critical parameter for formulation, processing, and application. Wax esters, as a class, are known for their lipophilic character.[1]

General Solubility of Wax Esters in Organic Solvents

While specific numerical data for docosyl dodecanoate is scarce, the general solubility behavior of wax esters provides valuable insights. Wax esters are typically soluble in nonpolar and moderately polar organic solvents.[1] Their solubility is governed by the principle of "like dissolves like," where the long hydrocarbon chains of the wax ester interact favorably with the nonpolar groups of the solvent.

The following table summarizes the expected qualitative solubility of wax esters, including docosyl dodecanoate, in various classes of organic solvents.

| Solvent Class | Examples | General Solubility of Wax Esters |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble[1] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] |

| Esters | Ethyl acetate, Butyl acetate | Soluble[1] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble[1] |

| Alkanes | Hexane, Heptane | Sparingly soluble to soluble |

| Alcohols | Ethanol, Methanol, Isopropanol | Sparingly soluble to insoluble |

| Water | - | Insoluble |

It is important to note that solubility is temperature-dependent. For most solid solutes, solubility increases with temperature.

Experimental Protocol for Solubility Determination

A precise understanding of solubility requires empirical measurement. The following outlines a general experimental protocol for determining the solubility of a solid compound like docosyl dodecanoate in an organic solvent using the isothermal equilibrium method.

Materials and Apparatus

-

Docosyl dodecanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of docosyl dodecanoate to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate phase separation.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, immediately dilute the sample with a known volume of a suitable solvent in which docosyl dodecanoate is freely soluble.

-

Filtration: Filter the collected sample through a syringe filter to remove any remaining particulate matter.

-

Quantitative Analysis: Analyze the concentration of docosyl dodecanoate in the diluted sample using a validated HPLC or GC method.

-

Data Calculation: Calculate the solubility of docosyl dodecanoate in the solvent at the given temperature, typically expressed in g/100 mL, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Physical Properties of Docosyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of docosyl dodecanoate, also known as behenyl laurate. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical property data for this long-chain ester.

Physicochemical Data Summary

The physical properties of docosyl dodecanoate are crucial for a variety of applications, including in the formulation of pharmaceuticals and other advanced materials. A summary of the available quantitative data is presented below.

| Property | Value | Notes |

| Melting Point | Data not available | No experimentally determined melting point for docosyl dodecanoate was found in the surveyed literature. |

| Boiling Point | 528.4°C (predicted) | This value is a predicted boiling point at standard atmospheric pressure (760 mmHg)[1]. |

Experimental Protocols for Determination of Melting and Boiling Points

While specific experimental protocols for docosyl dodecanoate were not found, this section outlines generalized and widely accepted methodologies for determining the melting and boiling points of long-chain esters and similar organic compounds.

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a crystalline solid is the capillary tube method, often utilizing a melting point apparatus such as a Mel-Temp.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of the crystalline compound

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline docosyl dodecanoate is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting range, followed by a slower, more precise heating rate (1-2°C per minute) as the approximate melting point is approached.

-

Data Recording: The temperature at which the first liquid appears in the sample is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid can be determined through distillation, which identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus and Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

-

Boiling chips

-

Sample of the liquid compound

Procedure:

-

Apparatus Setup: The liquid sample of docosyl dodecanoate is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature will stabilize at the boiling point of the substance.

-

Data Recording: The constant temperature observed on the thermometer during the distillation of the liquid is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting and boiling points of a chemical compound like docosyl dodecanoate.

References

Potential Research Areas for Docosyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl dodecanoate, a wax ester formed from the esterification of docosanol (behenyl alcohol) and dodecanoic acid (lauric acid), is a long-chain saturated ester with potential applications in the pharmaceutical and cosmetic industries. Its high molecular weight and lipophilic nature suggest its utility as an emollient, thickener, and controlled-release agent. While direct research on docosyl dodecanoate is limited, its constituent fatty acid, dodecanoic acid, is known for its antimicrobial properties.[1][2] This technical guide summarizes the known properties of docosyl dodecanoate and explores potential research avenues based on the characteristics of related long-chain fatty acid esters.

Physicochemical Properties

The known physicochemical properties of docosyl dodecanoate are summarized in the table below. These properties are essential for formulation development and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 42231-82-3 | [3] |

| Molecular Formula | C34H68O2 | [3] |

| Molecular Weight | 508.90 g/mol | [3] |

| Boiling Point | 528.4 °C at 760 mmHg | [3] |

| Density | 0.857 g/cm³ | [3] |

| Refractive Index | 1.456 | [3] |

| LogP | 12.27 | [3] |

| PSA (Polar Surface Area) | 26.30 Ų | [3] |

Potential Research Areas

Based on the properties of its constituent molecules and the broader class of wax esters, several promising areas of research for docosyl dodecanoate can be identified.

Antimicrobial Activity

Dodecanoic acid (lauric acid) is a well-documented antimicrobial agent.[1][2] Research into whether docosyl dodecanoate retains or modifies this activity is a logical first step.

-

Hypothesis: Docosyl dodecanoate may exhibit antimicrobial activity, potentially with a different spectrum or mechanism compared to dodecanoic acid due to its increased lipophilicity.

-

Proposed Research:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the antimicrobial efficacy against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Mechanism of Action Studies: Investigating the effect of docosyl dodecanoate on microbial cell membrane integrity, biofilm formation, and key metabolic pathways.

-

Anti-inflammatory Properties

Long-chain fatty acids and their esters have been shown to possess anti-inflammatory properties.[4][5] The potential for docosyl dodecanoate to modulate inflammatory responses warrants investigation.

-

Hypothesis: Docosyl dodecanoate may exert anti-inflammatory effects by influencing pro-inflammatory signaling pathways.

-

Proposed Research:

-

In vitro assays: Using cell lines such as lipopolysaccharide (LPS)-stimulated macrophages to measure the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Enzyme activity assays: To assess the inhibitory effect on key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Drug Delivery Systems

The high lipophilicity and solid nature of docosyl dodecanoate at room temperature make it a candidate for use in various drug delivery systems.[6][7]

-

Hypothesis: Docosyl dodecanoate can be formulated into microparticles or nanoparticles to encapsulate and control the release of therapeutic agents.

-

Proposed Research:

-

Formulation Development: Preparation of docosyl dodecanoate-based microparticles or solid lipid nanoparticles (SLNs) loaded with a model drug.

-

In vitro Drug Release Studies: To characterize the release kinetics of the encapsulated drug under simulated physiological conditions.

-

Stability Studies: Assessing the physical and chemical stability of the drug-loaded formulations over time.

-

Experimental Protocols

Synthesis of Docosyl Dodecanoate (Esterification)

A general laboratory-scale synthesis of docosyl dodecanoate can be achieved via Fischer esterification.

-

Materials: Docosanol, dodecanoic acid, sulfuric acid (catalyst), toluene.

-

Procedure:

-

Dissolve equimolar amounts of docosanol and dodecanoic acid in toluene in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Fit the flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial suspension, docosyl dodecanoate, 96-well microtiter plates.

-

Procedure:

-

Prepare a stock solution of docosyl dodecanoate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the docosyl dodecanoate stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbes in medium without the compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Visualizations

Proposed Synthesis and Analysis Workflow

Caption: General workflow for the synthesis and analysis of docosyl dodecanoate.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A hypothetical anti-inflammatory mechanism of docosyl dodecanoate.

Conclusion

Docosyl dodecanoate represents an understudied long-chain wax ester with significant potential for research and development in the pharmaceutical and cosmetic sciences. Its inherent lipophilicity, solid-state nature, and the known biological activities of its constituent fatty acid provide a strong rationale for investigating its antimicrobial, anti-inflammatory, and drug delivery applications. The experimental frameworks and potential mechanisms outlined in this guide offer a starting point for researchers to explore the properties and applications of this promising compound. Further investigation is necessary to fully elucidate its therapeutic and formulation potential.

References

- 1. mdpi.com [mdpi.com]

- 2. atamankimya.com [atamankimya.com]

- 3. docosyl dodecanoate, CasNo.42231-82-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Docosyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl dodecanoate, also known as behenyl laurate, is a long-chain wax ester with the chemical formula C34H68O2. As a member of the wax ester class, it is formed from the esterification of docosanol (behenyl alcohol) and dodecanoic acid (lauric acid). While specific research on docosyl dodecanoate is limited, its chemical nature suggests potential applications in various fields, including cosmetics, pharmaceuticals, and as a bioactive agent. This technical guide provides a comprehensive review of the available literature on docosyl dodecanoate and related long-chain wax esters, focusing on its synthesis, physicochemical properties, and potential biological activities. The information is presented to aid researchers and professionals in drug development and other scientific disciplines in understanding and exploring the potential of this molecule.

Physicochemical Properties

The physicochemical properties of docosyl dodecanoate are crucial for its application and formulation. While specific experimental data for this compound is scarce, its properties can be inferred from data on homologous wax esters and general principles of lipid chemistry. Wax esters are generally characterized by their hydrophobic nature, leading to insolubility in water and solubility in organic solvents[1][2].

Table 1: Physicochemical Properties of Docosyl Dodecanoate and Related Wax Esters

| Property | Docosyl Dodecanoate (Predicted/Inferred) | Behenyl Behenate (C44H88O2) | Lauryl Laurate (C24H48O2) | Reference |

| CAS Number | 42231-82-3 | 17671-27-1 | 13945-76-1 | [3][4][5] |

| Molecular Formula | C34H68O2 | C44H88O2 | C24H48O2 | [3][4][5] |

| Molecular Weight | 508.9 g/mol | 649.18 g/mol | 368.6 g/mol | [3][4][5] |

| Melting Point | ~60-70 °C (estimated) | 75 °C | 28-32 °C | [4][6] |

| Boiling Point | > 500 °C (estimated) | 627.1 °C at 760 mmHg | ~480 °C (estimated) | [6] |

| Appearance | White to off-white waxy solid (predicted) | White to yellowish, hard granules | White waxy solid | [7] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Insoluble in water | Insoluble in water; soluble in oil | [1][2] |

Spectral Data Interpretation (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to be dominated by a large signal from the methylene protons of the long alkyl chains. Distinct signals would be observed for the protons on the carbon adjacent to the ester oxygen (a triplet around 4.0 ppm) and the protons on the carbon alpha to the carbonyl group (a triplet around 2.2 ppm). The terminal methyl groups of both the fatty acid and fatty alcohol chains would appear as triplets at approximately 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon of the ester at around 174 ppm. The carbon of the CH2 group attached to the ester oxygen would resonate at approximately 64 ppm. The remaining methylene carbons would appear in the 20-35 ppm region, and the terminal methyl carbons would be found at around 14 ppm.

-

IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Strong C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chains. A C-O stretching band would be present in the 1150-1250 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of docosyl dodecanoate (508.9 m/z). Fragmentation patterns would likely involve cleavage at the ester linkage, yielding fragments corresponding to the docosyl and dodecanoyl moieties.

Synthesis of Docosyl Dodecanoate

The primary method for synthesizing wax esters like docosyl dodecanoate is through the esterification of a fatty acid with a fatty alcohol. Both chemical and enzymatic methods can be employed. Enzymatic synthesis, particularly using lipases, is often preferred due to its milder reaction conditions and higher specificity, which minimizes by-product formation.

Experimental Protocol: Lipase-Catalyzed Synthesis of Docosyl Dodecanoate

This protocol is a generalized procedure based on methods reported for the synthesis of other long-chain wax esters.

Materials:

-

Dodecanoic acid (lauric acid)

-

Docosanol (behenyl alcohol)

-

Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

-

Anhydrous solvent (e.g., n-hexane or toluene, optional for solvent-based synthesis)

-

Molecular sieves (for water removal)

Procedure:

-

Reactant Preparation: Dodecanoic acid and docosanol are mixed in a suitable reaction vessel. A typical molar ratio of fatty acid to alcohol is 1:1 to 1:1.2.

-

Enzyme Addition: The immobilized lipase is added to the reactant mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrate weight.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature, generally between 40°C and 60°C, with constant stirring. To drive the equilibrium towards ester formation, water produced during the reaction should be removed, which can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction medium.

-

Monitoring the Reaction: The progress of the esterification can be monitored by taking aliquots at different time intervals and analyzing the fatty acid content by titration with a standard alkali solution or by gas chromatography (GC).

-

Reaction Termination and Product Purification: Once the desired conversion is achieved (typically after 8-24 hours), the enzyme is separated by filtration. If a solvent was used, it is removed under reduced pressure. The crude product is then purified to remove any unreacted starting materials. Unreacted fatty acids can be removed by washing with a dilute alkaline solution, followed by washing with water to neutrality. The final product is then dried over an anhydrous salt like sodium sulfate.

Caption: Workflow for the enzymatic synthesis of docosyl dodecanoate.

Potential Biological Activities and Applications

While direct biological studies on docosyl dodecanoate are lacking, the known activities of its constituent parts, lauric acid and docosanol, as well as other long-chain fatty acid esters, suggest several areas of potential interest for researchers.

Table 2: Potential Biological Activities and Applications of Docosyl Dodecanoate

| Biological Activity/Application | Rationale/Supporting Evidence from Related Compounds | Potential Significance |

| Antimicrobial Activity | Lauric acid is known for its antibacterial and antifungal properties[8][9]. Long-chain fatty alcohols also exhibit antibacterial activity[10]. | Potential use in topical formulations for skin infections or as a preservative. |

| Anti-inflammatory Effects | Some fatty acid esters have demonstrated anti-inflammatory properties[11][12][13][14][15]. | Could be investigated for the topical treatment of inflammatory skin conditions. |

| Emollient and Skin Conditioning Agent | Long-chain esters are widely used in cosmetics for their emollient and film-forming properties, improving skin hydration and texture[7]. | Application in moisturizers, lotions, and other skincare products. |

| Drug Delivery Vehicle | The lipophilic nature of wax esters makes them suitable for encapsulating hydrophobic drugs. They can also act as skin penetration enhancers[5]. | Development of novel topical or transdermal drug delivery systems. |

Potential Signaling Pathway Involvement

Given the anti-inflammatory potential of related compounds, docosyl dodecanoate might modulate inflammatory signaling pathways. For instance, some fatty acids and their derivatives can influence the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.

References

- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 2. Waxes: Properties, Functions, and Analysis Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. BEHENYL LAURATE CAS#: 42231-82-3 [amp.chemicalbook.com]

- 4. Cas 17671-27-1,BEHENYL BEHENATE | lookchem [lookchem.com]

- 5. Lauryl Laurate | C24H48O2 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. jddtonline.info [jddtonline.info]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory Activity of Hautriwaic Acid Isolated from Dodonaea viscosa Leaves [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]

Docosyl Dodecanoate: A Comprehensive Technical Overview